
3-fluoro-N-(3-fluoro-2-methylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro-N-(3-fluoro-2-methylphenyl)benzamide, also known as FFMB, is a chemical compound that has gained significant attention in the field of scientific research. FFMB is a fluorinated benzamide derivative that has shown promising results in various biological applications.
Applications De Recherche Scientifique
3-fluoro-N-(3-fluoro-2-methylphenyl)benzamide has been extensively studied for its potential in various biological applications. One of the primary applications of 3-fluoro-N-(3-fluoro-2-methylphenyl)benzamide is in the field of cancer research. Studies have shown that 3-fluoro-N-(3-fluoro-2-methylphenyl)benzamide has potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 3-fluoro-N-(3-fluoro-2-methylphenyl)benzamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
3-fluoro-N-(3-fluoro-2-methylphenyl)benzamide has also been studied for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that 3-fluoro-N-(3-fluoro-2-methylphenyl)benzamide has neuroprotective effects and can prevent the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease. 3-fluoro-N-(3-fluoro-2-methylphenyl)benzamide has also been shown to improve motor function and reduce the loss of dopaminergic neurons in animal models of Parkinson's disease.
Mécanisme D'action
The mechanism of action of 3-fluoro-N-(3-fluoro-2-methylphenyl)benzamide is not fully understood. However, studies have shown that 3-fluoro-N-(3-fluoro-2-methylphenyl)benzamide exerts its biological effects by binding to specific targets in cells. 3-fluoro-N-(3-fluoro-2-methylphenyl)benzamide has been shown to bind to tubulin, a protein involved in cell division, and disrupt its function. This disruption leads to cell cycle arrest and apoptosis in cancer cells. 3-fluoro-N-(3-fluoro-2-methylphenyl)benzamide has also been shown to bind to beta-amyloid, a protein involved in the formation of amyloid-beta plaques in Alzheimer's disease, and prevent its aggregation.
Effets Biochimiques Et Physiologiques
3-fluoro-N-(3-fluoro-2-methylphenyl)benzamide has been shown to have several biochemical and physiological effects. In cancer cells, 3-fluoro-N-(3-fluoro-2-methylphenyl)benzamide has been shown to induce apoptosis and cell cycle arrest. 3-fluoro-N-(3-fluoro-2-methylphenyl)benzamide has also been shown to inhibit the growth of cancer cells by disrupting microtubule assembly. In animal models of neurodegenerative diseases, 3-fluoro-N-(3-fluoro-2-methylphenyl)benzamide has been shown to improve motor function and reduce the loss of dopaminergic neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-fluoro-N-(3-fluoro-2-methylphenyl)benzamide is its potent biological activity against cancer cells and neurodegenerative diseases. 3-fluoro-N-(3-fluoro-2-methylphenyl)benzamide has also been shown to have a high selectivity for its targets, which reduces the risk of off-target effects. However, 3-fluoro-N-(3-fluoro-2-methylphenyl)benzamide has limited solubility in water, which can make it difficult to use in certain experiments. 3-fluoro-N-(3-fluoro-2-methylphenyl)benzamide is also a relatively new compound, and more research is needed to fully understand its biological effects and potential applications.
Orientations Futures
There are several future directions for research on 3-fluoro-N-(3-fluoro-2-methylphenyl)benzamide. One area of research is the optimization of the synthesis method to improve yield and purity. Another area of research is the development of more water-soluble derivatives of 3-fluoro-N-(3-fluoro-2-methylphenyl)benzamide to improve its usability in experiments. Additionally, more research is needed to fully understand the mechanism of action of 3-fluoro-N-(3-fluoro-2-methylphenyl)benzamide and its potential applications in other areas of biology and medicine.
Méthodes De Synthèse
The synthesis of 3-fluoro-N-(3-fluoro-2-methylphenyl)benzamide involves the reaction of 3-fluoro-2-methylaniline with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an amide bond formation, resulting in the formation of 3-fluoro-N-(3-fluoro-2-methylphenyl)benzamide. This synthesis method is straightforward and has been optimized for high yield and purity.
Propriétés
Numéro CAS |
697229-73-5 |
|---|---|
Nom du produit |
3-fluoro-N-(3-fluoro-2-methylphenyl)benzamide |
Formule moléculaire |
C14H11F2NO |
Poids moléculaire |
247.24 g/mol |
Nom IUPAC |
3-fluoro-N-(3-fluoro-2-methylphenyl)benzamide |
InChI |
InChI=1S/C14H11F2NO/c1-9-12(16)6-3-7-13(9)17-14(18)10-4-2-5-11(15)8-10/h2-8H,1H3,(H,17,18) |
Clé InChI |
OOCQIFMOKOOBIR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1F)NC(=O)C2=CC(=CC=C2)F |
SMILES canonique |
CC1=C(C=CC=C1F)NC(=O)C2=CC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(3-methylthiophen-2-yl)methyl]butan-1-amine](/img/structure/B183684.png)
![3-[(4-Bromobenzyl)amino]-1-propanol](/img/structure/B183686.png)
![{1-[(5-Methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}acetic acid](/img/structure/B183694.png)
![2-[1-(2-Methoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid](/img/structure/B183695.png)
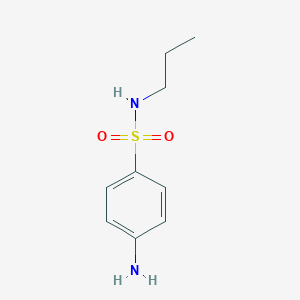
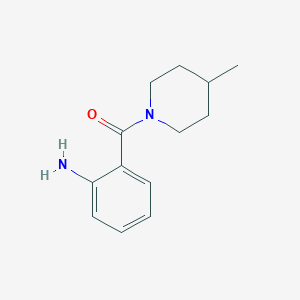
![Acetamide, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-](/img/structure/B183700.png)
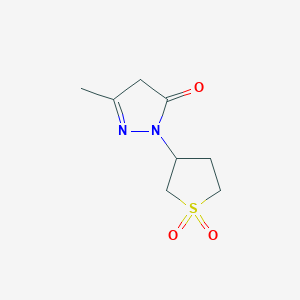

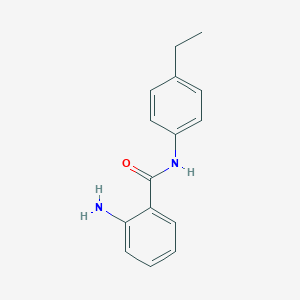

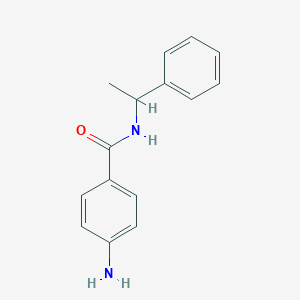
![(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol](/img/structure/B183710.png)